molecular formula C7H12N2O2 B1314174 1-Oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5052-95-9

1-Oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B1314174
CAS RN: 5052-95-9
M. Wt: 156.18 g/mol
InChI Key: LQGLKWIXYWZNGB-UHFFFAOYSA-N
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Description

“1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is an organic compound . It is also known as “1-oxa-3,8-diazaspiro [4.5]decan-2-one hydrochloride” with a CAS number of 5052-96-0 . The compound appears as a powder .


Molecular Structure Analysis

The molecular structure of “1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is represented by the SMILES string O=C1OC2(CCNCC2)CN1 . The compound has a molecular weight of 156.18 .


Physical And Chemical Properties Analysis

“1-Oxa-3,8-diazaspiro[4.5]decan-2-one” is a solid at room temperature . The compound has a molecular weight of 192.65 . It has a melting point of 267-270°C .

Scientific Research Applications

Chronic Kidney Disease Treatment

Research has identified 1-oxa-3,8-diazaspiro derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme implicated in various inflammatory diseases, including chronic kidney diseases. These inhibitors demonstrated significant efficacy in reducing serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, highlighting their potential as orally active agents for treating chronic kidney conditions (Kato et al., 2014).

Antitumor Activity

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their anticancer activities. Preliminary results indicated moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancer cells. Certain compounds emerged as promising candidates for further development due to their significant cytotoxicity, suggesting a potential role of these spirocyclic compounds in cancer therapy (Yang et al., 2019).

Protein Tyrosine Phosphatase 1B Inhibition

Novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in regulating insulin and leptin signaling pathways. Among these, certain compounds displayed moderate inhibitory activity, positioning them as potential lead compounds for the development of new treatments for diseases related to insulin resistance and obesity (Wang et al., 2015).

T-Type Calcium Channel Antagonism

Investigations into the 2,8-diazaspiro[4.5]decan-1-one framework have led to the development of potent T-type calcium channel inhibitors. These compounds show promise in the treatment of conditions associated with abnormal calcium signaling, such as epilepsy, pain, and hypertension, due to their ability to modulate calcium flow in cells (Fritch & Krajewski, 2010).

Antifungal Agents and Chitin Synthase Inhibition

A series of diazaspirodecanone derivatives containing piperidine-4-carboxamide have been evaluated as chitin synthase inhibitors and antifungal agents. These compounds show significant antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus, highlighting their potential as novel antifungal therapies with a unique mechanism of action (Ji et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLKWIXYWZNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513822
Record name 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3,8-diazaspiro[4.5]decan-2-one

CAS RN

5052-95-9
Record name 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6.2 g 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml ethanol and 0.5 g, 10% palladium on carbon is hydrogenated at 60 psi and 50° for 18 hours. After filtration and removal of solvent there is obtained 4.2 g 1-oxa-3,8-diazaspiro[4.5]decan-2-one, mp 158°-161°.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
23
Citations
JM Caroon, RD Clark, AF Kluge… - Journal of Medicinal …, 1981 - ACS Publications
Method A of Scheme II was used to prepare the 3-sub-stituted compounds 51-55, 57, and 58 (Table II). Acylhydrazide 49, which was prepared by addition of ethyl lithioacetate to TV-…
Number of citations: 36 pubs.acs.org
E Toth, B Kiss, A Gere, E Karpati, J Törley… - European journal of …, 1997 - Elsevier
A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives 8–71 were synthesized. Several representatives were examined for their in vitro inhibitory action on 45 Ca-uptake …
Number of citations: 11 www.sciencedirect.com
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of Medicinal …, 2019 - ACS Publications
The synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 25 pubs.acs.org
PW Smith, AWJ Cooper, R Bell… - Journal of medicinal …, 1995 - ACS Publications
The synthesis of a series of 2-(5-fluoro-LH-indol-3-yl) ethyl spiropiperidines is described together with their tachykinin NK2 receptor affinities measured in a rat colon binding assay. …
Number of citations: 52 pubs.acs.org
M Paróczai, B Kiss, E Kárpáti - Brain research bulletin, 1998 - Elsevier
RGH-2716 is a novel 1-oxa-3,8-diazaspiro[4.5]decan 2-one, which was published to have potent inhibitory effect on neuronal Na and Ca movement and stimulatory action on nerve …
Number of citations: 15 www.sciencedirect.com
A Mallinger, K Schiemann, C Rink… - Journal of medicinal …, 2016 - ACS Publications
The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in human disease, particularly in colorectal cancer where it has been reported as a putative …
Number of citations: 108 pubs.acs.org
N Sato, Y Ogino, S Mashiko, M Ando - Expert opinion on …, 2009 - Taylor & Francis
Background: Neuropeptide Y (NPY) has been demonstrated to have critical roles in the physiological control of appetite and energy homeostasis through NPY Y1, Y2, Y4 and Y5 …
Number of citations: 68 www.tandfonline.com
YV Pidpruzhnykov, VE Sabko, VV Iurchenko… - J Bioequiv …, 2013 - academia.edu
A new simple and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of …
Number of citations: 3 www.academia.edu
A Medvedovici, S Udrescu, F Albu, F Tache, V David - Bioanalysis, 2011 - Future Science
Background: Liquid–liquid extraction of target compounds from biological matrices followed by the injection of a large volume from the organic layer into the chromatographic column …
Number of citations: 20 www.future-science.com
H Fukumoto, M Kakihana, Y Kaisho, M Suno - Brain research, 1997 - Elsevier
A novel compound, TDN-345, not bearing catechol moiety, induced NGF synthesis/secretion in C6-10A glioma cells. Both intracellular and extracellular nerve growth factor (NGF) …
Number of citations: 9 www.sciencedirect.com

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